

(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid mass spectrometry analysis

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Compound of Interest

Compound Name: (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**

Foreword: Navigating the Nuances of Boronic Acid Analysis

Welcome to a comprehensive exploration of the mass spectrometric analysis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**. As a crucial building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the ability to accurately characterize this molecule is paramount for researchers in drug discovery and process development.^[1] Boronic acids, however, present a unique set of analytical challenges, primarily their propensity for dehydration into cyclic boroxine structures, which can confound spectral interpretation.^{[1][2][3]}

This guide is designed to move beyond a simple recitation of methods. It is a distillation of field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice. We will construct a robust analytical framework from the ground up, focusing on Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) as the gold standard for preserving the integrity of the analyte and generating clear, interpretable data. Our objective is to provide you with a self-validating system for the analysis of this and similar aromatic boronic acid compounds.

Part 1: Foundational Principles & Pre-analytical Considerations

The Analyte: A Structural Overview

Before entering the mass spectrometer, a deep understanding of the analyte's structure is essential. **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** possesses three key functional groups that dictate its behavior during analysis:

- **Boronic Acid Group (-B(OH)₂):** This is the most reactive and challenging moiety. It is prone to thermal dehydration and can interact with diols.
- **Methoxy Group (-OCH₃):** An electron-donating group on the aromatic ring.
- **Methyl Ester Group (-COOCH₃):** Can undergo hydrolysis or participate in fragmentation pathways.

Compound Properties:

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BO ₅	[4]
Molecular Weight	209.99 g/mol	[4]

| Appearance | Solid |[4] |

The Boroxine Formation Challenge

The primary obstacle in the mass spectrometry of boronic acids is their tendency to undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[1][2] This process is readily induced by heat, such as that found in a traditional Gas Chromatography (GC) injector port or a heated Electron Ionization (EI) source. The formation of boroxines leads to the appearance of ions at a much higher mass-to-charge ratio (m/z) than the parent analyte, complicating spectra and compromising quantitative accuracy.

Figure 1: Dehydration of boronic acid monomers to a cyclic boroxine trimer.

Rationale for Ionization Technique Selection

The choice of ionization technique is the most critical decision to mitigate boroxine formation.

- Electron Ionization (EI): While providing rich, library-searchable fragmentation patterns, EI's requirement for a volatile sample and its high-energy nature make it unsuitable for direct analysis of polar, thermally labile boronic acids.[3] Derivatization would be mandatory.[1][3]
- Electrospray Ionization (ESI): ESI is the superior technique for this analyte. It ionizes molecules directly from a liquid phase into the gas phase at atmospheric pressure and near-ambient temperature. This "soft" ionization process imparts minimal internal energy to the analyte, effectively preventing thermal dehydration and allowing for the observation of the intact molecular ion.[2][5][6] Both positive and negative ion modes can be utilized to gain comprehensive structural information.

Part 2: A Validated Experimental Workflow for LC-ESI-MS Analysis

This section details a complete, step-by-step protocol for the analysis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid**. The workflow is designed for robustness and reproducibility.



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Figure 2: Experimental workflow for LC-ESI-MS analysis.

Detailed Experimental Protocol

1. Sample & Mobile Phase Preparation

- Analyte Stock Solution: Accurately weigh ~5 mg of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** solid and dissolve in 5 mL of methanol to create a 1 mg/mL stock solution.

- Working Solution: Dilute the stock solution to a final concentration of 5 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Mobile Phase A: 10 mM Ammonium Acetate in Optima™ LC/MS Grade Water. The ammonium acetate buffer system is crucial as it aids in protonation/deprotonation and can form stable adducts, improving ionization consistency.[2][5]
- Mobile Phase B: Optima™ LC/MS Grade Acetonitrile.

2. Liquid Chromatography (LC) Parameters

- System: A high-performance liquid chromatography (UHPLC/HPLC) system.
- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.[2][5]
- Column Temperature: 35 °C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- LC Gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
2.5	5	95
3.5	5	95
3.6	95	5

| 5.0 | 95 | 5 |

3. Mass Spectrometry (MS) Parameters

- System: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

- Ionization Mode: ESI, performed separately in both Positive and Negative modes.
- Scan Range: m/z 70 - 600.
- Source Parameters (Representative values, must be optimized):
 - Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
 - Cone/Nozzle Voltage: 30 V.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow (N_2): 800 L/hr.
- Data Acquisition:
 - MS1 (Full Scan): Acquire accurate mass data to confirm the elemental composition.
 - MS2 (Tandem MS/MS): Perform Collision-Induced Dissociation (CID) on the precursor ions identified in the MS1 scan to elicit structural fragments. Set collision energy to a ramp (e.g., 10-40 eV) to observe a wide range of fragments.

Part 3: Data Interpretation & Fragmentation Analysis

Accurate data interpretation relies on predicting the ions that will form in the ESI source and their subsequent fragmentation patterns.

Expected Molecular Ions (MS1 Scan)

The high-resolution MS1 scan should be interrogated for the following theoretical m/z values. Observing these ions with high mass accuracy (< 5 ppm) confirms the presence and elemental formula of the analyte.

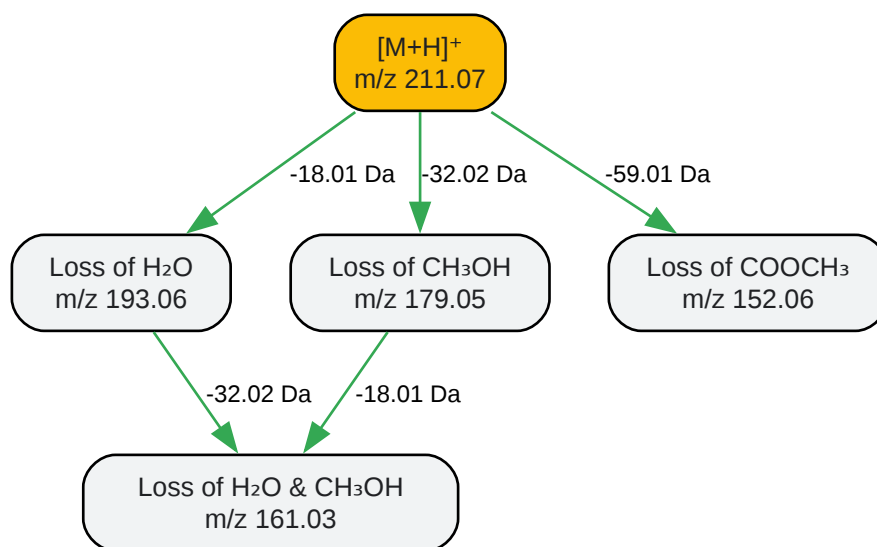
Ion Species	Formula	Theoretical m/z	Ionization Mode
Protonated Molecule	$[\text{C}_9\text{H}_{11}\text{BO}_5 + \text{H}]^+$	211.0718	Positive
Ammonium Adduct	$[\text{C}_9\text{H}_{11}\text{BO}_5 + \text{NH}_4]^+$	228.0983	Positive
Sodium Adduct	$[\text{C}_9\text{H}_{11}\text{BO}_5 + \text{Na}]^+$	233.0537	Positive
Deprotonated Molecule	$[\text{C}_9\text{H}_{11}\text{BO}_5 - \text{H}]^-$	209.0575	Negative

Predicted Fragmentation Pathways (MS/MS Analysis)

Tandem MS (MS/MS) provides a fingerprint of the molecule's structure.

Positive Ion Mode Fragmentation ($[\text{M}+\text{H}]^+$, m/z 211.07)

The protonated molecule is expected to fragment via losses of neutral molecules such as water (from the boronic acid) and methanol (from the ether or ester). Cleavage of the ester bond is also a common pathway for such structures.^[7]

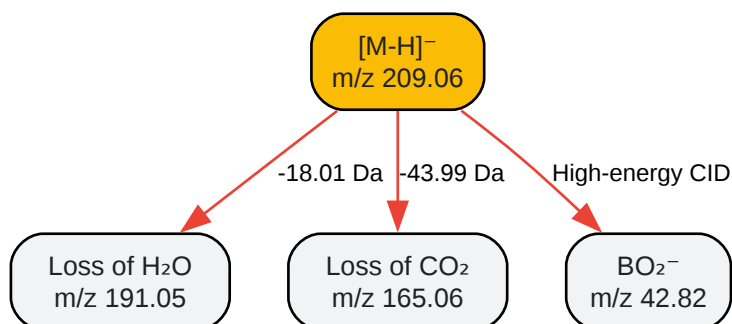


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Figure 3: Predicted fragmentation pathway in positive ion ESI-MS/MS.

Negative Ion Mode Fragmentation ($[\text{M}-\text{H}]^-$, m/z 209.06)

In negative mode, fragmentation of phenylboronic acids can be less intuitive. While a parent ion is often observed in ESI (unlike other ionization methods), characteristic fragments related to the boron moiety, such as BO_2^- , can be formed at higher collision energies.[8]



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Figure 4: Predicted fragmentation pathway in negative ion ESI-MS/MS.

Conclusion: An Authoritative Approach

The mass spectrometric analysis of **(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid** demands a methodical approach centered on mitigating its inherent thermal instability. By leveraging the soft ionization of ESI coupled with the separation power of LC, one can reliably obtain high-quality data on the intact molecule. The protocols and fragmentation pathways detailed in this guide provide a robust framework for the identification, characterization, and quantification of this important synthetic building block. This methodology, grounded in an understanding of the analyte's chemical nature, ensures data integrity and provides the trustworthy, authoritative results required in a professional drug development environment.

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